1,4-Diazabicyclo[3.3.1]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol It is a bicyclic amine, characterized by a unique structure that includes two nitrogen atoms within a bicyclo[331]nonane framework
Mechanism of Action
Target of Action
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a positive allosteric modulator of AMPA receptors . AMPA receptors are a type of glutamate receptor, which play a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
This compound interacts with AMPA receptors, enhancing their response to the neurotransmitter glutamate . This interaction results in the modulation of the glutamatergic system .
Biochemical Pathways
The compound’s interaction with AMPA receptors affects the glutamatergic system, which is involved in cognitive functions and memory . The modulation of this system can have downstream effects on various neurological processes .
Result of Action
The modulation of AMPA receptors by this compound can have a cognitive-stimulating effect . It has been found to be effective in various models of pathological memory disorder, indicating its therapeutic potential .
Preparation Methods
The synthesis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.3.1]nonane with hydrochloric acid. The reaction conditions often include an aqueous or organic solvent medium, and the process is usually carried out at room temperature . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as controlled crystallization and purification steps.
Chemical Reactions Analysis
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst and ligand in organic synthesis, DABCO has a similar bicyclic structure but with a different ring size.
1,4-Diazabicyclo[3.2.2]nonane: This compound has a slightly different ring structure and is used in the preparation of switchable materials with high phase transition temperatures.
The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,4-diazabicyclo[3.3.1]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-9(4-1)5-3-8-7;;/h7-8H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEWLWGHZNJJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-04-0 |
Source
|
Record name | 1,4-diazabicyclo[3.3.1]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.